2,6-Di-tert-butyl-4-{4-[2-(4-chloro-phenyl)-2-hydroxy-ethyl]-piperazin-1-ylmethyl}-phenol dihydrochloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AM 36 involves multiple steps, starting with the preparation of the core piperazine structure. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the formation of the desired product. The process involves the following steps:
Formation of the Piperazine Core: The initial step involves the reaction of 1-chloro-4-nitrobenzene with piperazine in the presence of a base to form the piperazine core.
Substitution Reaction: The final step involves the substitution of the hydroxylated piperazine with 4-chlorophenyl and 3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl groups.
Industrial Production Methods
Industrial production of AM 36 follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
AM 36 undergoes various chemical reactions, including:
Oxidation: AM 36 can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: AM 36 can undergo substitution reactions where the hydroxyl or phenyl groups are replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve the use of halogenating agents and catalysts.
Major Products
The major products formed from these reactions include various derivatives of AM 36 with modified functional groups, which can exhibit different biological activities .
Scientific Research Applications
AM 36 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying sodium channel blockers and antioxidants.
Biology: Investigated for its role in modulating neutrophil inflammatory response and reducing blood-brain barrier breakdown.
Medicine: Explored for its neuroprotective properties in the treatment of cerebral ischemia and stroke.
Industry: Potential applications in the development of neuroprotective drugs and antioxidants.
Mechanism of Action
AM 36 exerts its effects through a combination of sodium channel blocking and antioxidant activities. The compound inhibits sodium channels, preventing the influx of sodium ions into neurons, which helps in reducing neuronal excitability and damage. Additionally, its antioxidant properties help in scavenging reactive oxygen species, thereby protecting neurons from oxidative stress .
Comparison with Similar Compounds
Similar Compounds
- 4-amino-2-(4-methyl-1-piperazinyl)-5-(2,3,5-trichlorophenyl) pyrimidine
- 3,5-dibutyl-4-hydroxy-toluene
- (S)-N-[4-[4-[(3,4-Dihydro-6-hydroxy-2,5,7,8-tetramethyl-2H-1-benzopyran-2-yl)carbonyl]-1-piperazinyl]phenyl]-2-thiophenecarboximid-amide
Uniqueness
AM 36 is unique due to its combined sodium channel blocking and antioxidant activities within a single compound. This dual mechanism of action provides a synergistic effect, making it more effective in neuroprotection compared to other compounds that possess only one of these activities .
Properties
IUPAC Name |
2,6-ditert-butyl-4-[[4-[2-(4-chlorophenyl)-2-hydroxyethyl]piperazin-1-yl]methyl]phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H39ClN2O2/c1-26(2,3)22-15-19(16-23(25(22)32)27(4,5)6)17-29-11-13-30(14-12-29)18-24(31)20-7-9-21(28)10-8-20/h7-10,15-16,24,31-32H,11-14,17-18H2,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGSFWANJADAZQC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CN2CCN(CC2)CC(C3=CC=C(C=C3)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H39ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
199467-52-2 | |
Record name | AM-36 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199467522 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AM-36 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08OBY024NY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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